3-[1-(Trifluoromethyl)vinyl]benzoic acid
Description
3-[1-(Trifluoromethyl)vinyl]benzoic acid is an organic compound with the molecular formula C10H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C10H7F3O2/c1-6(10(11,12)13)7-3-2-4-8(5-7)9(14)15/h2-5H,1H2,(H,14,15) |
InChI Key |
SZCOMEFRJPSHSK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination and Fluorination of m-Xylene Derivatives
A prominent industrial method starts with m-xylene as the raw material. The process involves:
Chlorination Reaction: m-Xylene undergoes chlorination in the presence of chlorine gas and an initiator or photoinitiator to form meta-bis(trichloromethyl)benzene intermediates. The reaction temperature is controlled between 60-240 °C, preferably 80-150 °C, to optimize yield and selectivity.
Fluorination Reaction: The chlorinated intermediate is then fluorinated using hydrogen fluoride in the presence of a catalyst, typically antimony pentachloride, at 50-70 °C. This step converts the trichloromethyl groups into trifluoromethyl groups, yielding meta-trichloromethyl trifluoromethylbenzene.
Hydrolysis Reaction: The fluorinated intermediate undergoes hydrolysis catalyzed by zinc-containing catalysts (e.g., zinc acetate, zinc chloride) in the presence of water at 100-240 °C (preferably 120-150 °C). Water is added in 2-50 molar equivalents relative to the intermediate, often starting with about two equivalents followed by excess water. The hydrolysis converts the trichloromethyl group to the carboxylic acid, producing 3-trifluoromethylbenzoic acid.
This method achieves product purity up to 99.9% with yields ranging from 60% to 81%. The purification involves dissolving the crude acid in aqueous sodium hydroxide, extracting organic impurities with solvents like methylene dichloride, and acidifying to precipitate the pure acid.
| Step | Conditions | Catalyst/ Reagents | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | Chlorine gas, initiator/photoinitiator | m-Xylene, chlorine | 80-150 | - | - | Formation of meta-bis(trichloromethyl)benzene |
| Fluorination | Hydrogen fluoride, SbCl5 catalyst | meta-bis(trichloromethyl)benzene | 50-70 | 53 | 99.6 | Conversion to meta-trichloromethyl trifluoromethylbenzene |
| Hydrolysis | Zinc catalyst, water | Zinc acetate (1-10 wt%), water (2-10 eq.) | 120-150 | 60-81 | 99.9 | Conversion to 3-trifluoromethylbenzoic acid |
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Trifluoromethyl)vinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
3-[1-(Trifluoromethyl)vinyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism by which 3-[1-(Trifluoromethyl)vinyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. This can lead to alterations in molecular pathways and biological activities .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: 3-[1-(Trifluoromethyl)vinyl]benzoic acid is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzoic acids.
Biological Activity
3-[1-(Trifluoromethyl)vinyl]benzoic acid is a specialized organic compound characterized by the presence of both a trifluoromethyl group and a vinyl group attached to a benzoic acid backbone. Its molecular formula is C11H9F3O2, with a molecular weight of approximately 190.119 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry and biological research due to its potential therapeutic applications.
Structural Characteristics
The structure consists of:
- Benzene Ring : Central aromatic system providing stability.
- Carboxylic Acid Group (-COOH) : Imparts acidity and reactivity.
- Vinyl Group (-CH=CH2) : Allows for further chemical modifications.
- Trifluoromethyl Group (-CF3) : Notable for its electron-withdrawing properties, influencing the compound's reactivity and biological activity.
Biological Activity Overview
The biological activity of 3-[1-(Trifluoromethyl)vinyl]benzoic acid has been explored in various studies, highlighting its potential in different therapeutic areas:
Antiviral Properties
Recent research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiviral activities. For instance, studies have shown that similar trifluoromethylated compounds can reduce the infectivity of viruses such as SARS-CoV-2, suggesting that 3-[1-(Trifluoromethyl)vinyl]benzoic acid may have similar properties.
Anticancer Activity
The compound has been investigated for its effects on cancer cell growth. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by interacting with sigma receptors, which are implicated in cell growth and survival pathways.
The mechanism by which 3-[1-(Trifluoromethyl)vinyl]benzoic acid exerts its biological effects is likely related to its interaction with various cellular receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction could modulate signaling pathways associated with cell growth and differentiation.
Study 1: Antiviral Activity
In a study examining the antiviral efficacy of trifluoromethylated compounds, researchers found that derivatives similar to 3-[1-(Trifluoromethyl)vinyl]benzoic acid significantly reduced viral replication in vitro. The study highlighted the importance of the trifluoromethyl group in enhancing antiviral potency.
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study demonstrated that treatment with 3-[1-(Trifluoromethyl)vinyl]benzoic acid led to a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Trifluoromethylbenzoic Acid | Benzoic Acid | Contains only a trifluoromethyl substituent. |
| 4-Trifluoromethylbenzoic Acid | Benzoic Acid | Trifluoromethyl at para position; different reactivity. |
| 4-Vinylbenzoic Acid | Vinyl-substituted Benzoic Acid | Lacks trifluoromethyl; focuses on vinyl reactivity. |
| 2-Trifluoromethylphenol | Phenolic Compound | Hydroxyl group provides different reactivity compared to carboxylic acids. |
The unique combination of both trifluoromethyl and vinyl functionalities in 3-[1-(Trifluoromethyl)vinyl]benzoic acid distinguishes it from these related compounds, potentially leading to novel applications in medicinal chemistry and materials science.
Q & A
Q. How can 3-[1-(trifluoromethyl)vinyl]benzoic acid be functionalized for applications in bioactive molecule design?
- Methodology : The carboxylic acid group allows conjugation via amide or ester linkages. Structural analogs like 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid have been synthesized as luciferase inhibitors by coupling with heterocyclic amines under microwave-assisted conditions .
- Key Findings :
- Overlay studies (e.g., with D-luciferin) show steric and electronic complementarity in enzyme active sites .
Safety and Handling
Q. What are the recommended storage conditions for 3-[1-(trifluoromethyl)vinyl]benzoic acid?
- Guidelines :
- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis.
- Avoid exposure to moisture or basic conditions, which accelerate degradation .
Contradictions and Open Questions
- Computational vs. Experimental Data : DFT predicts a planar geometry for the trifluoromethylvinyl group, but crystallographic data often show slight torsional distortion due to crystal packing .
- Synthetic Yields : Coupling reactions with bulkier substituents (e.g., pyridyl groups) yield <50%, suggesting steric hindrance limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
